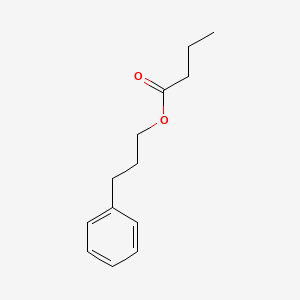

3-Phenylpropyl butyrate

Description

Chemical Classification and Structural Features within Ester Compounds

3-Phenylpropyl butyrate (B1204436) is classified as an ester. nih.govnist.gov Esters are organic compounds derived from the reaction between a carboxylic acid and an alcohol. In the case of 3-phenylpropyl butyrate, it is formed from butyric acid and 3-phenylpropanol. chemicalbook.com Its molecular formula is C13H18O2. nih.govnist.gov

The structure of this compound is characterized by a phenyl group attached to a propyl chain, which is in turn linked to a butyrate group through an ester bond. nih.gov This combination of an aromatic ring and a short-chain fatty acid ester gives it specific chemical and physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 3-phenylpropyl butanoate nih.gov |

| CAS Number | 7402-29-1 nih.gov |

| Molecular Formula | C13H18O2 nih.gov |

| Molecular Weight | 206.28 g/mol nih.gov |

| InChI Key | IWBHCESPSIQPME-UHFFFAOYSA-N nih.gov |

Overview of Research Significance in Chemical and Biological Sciences

The significance of this compound in the chemical and biological sciences is multifaceted, primarily revolving around its properties as a fragrance and flavoring agent. nih.govthegoodscentscompany.com It is recognized for its use in perfume compositions and as a flavor component in various food products. chemicalbook.com

In the field of chemical synthesis, research has explored methods for its preparation, such as azeotropic esterification of hydrocinnamic alcohol with n-butyric acid. chemicalbook.com Furthermore, enzymatic synthesis routes are an area of investigation, reflecting a broader trend towards biocatalysis in chemical production. core.ac.uk

From a biological perspective, this compound and related esters are studied for their interactions with biological systems, particularly in the context of olfaction and sensory science. nih.gov Research into insect attractants has also included the screening of a wide range of chemical compounds, including esters like this compound, to identify potential lures for pest management. govinfo.gov

Detailed Research Findings

Research into this compound has yielded specific data regarding its physical and chemical properties. These findings are crucial for its application in various industries and for further academic investigation.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Colorless to pale yellow solid (est.) thegoodscentscompany.com |

| Boiling Point | 280.00 °C @ 760.00 mm Hg thegoodscentscompany.com |

| Flash Point | 245.00 °F. TCC ( 118.33 °C. ) thegoodscentscompany.com |

| Vapor Pressure | 0.001000 mmHg @ 25.00 °C. (est) thegoodscentscompany.com |

In the context of analytical chemistry, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to identify and quantify this compound. The mass spectrum of this compound shows characteristic fragmentation patterns that allow for its unambiguous identification. nih.gov

Studies on related compounds, such as 3-phenylpropyl acetate (B1210297), provide insights into the broader class of aryl alkyl alcohol simple acid esters. researchgate.netnih.gov These studies often investigate the relationship between chemical structure and sensory properties, as well as their behavior in different chemical environments. researchgate.net For instance, research on 3-phenylpropyl isobutyrate, an isomer of this compound, contributes to the understanding of how small structural changes can affect a compound's properties and applications. thegoodscentscompany.comsigmaaldrich.comnist.gov

The synthesis of related compounds, such as those used in the development of pharmaceuticals like Lisinopril, sometimes involves intermediates that share structural motifs with this compound, highlighting the relevance of this chemical scaffold in medicinal chemistry. nih.gov

Furthermore, the study of short-chain fatty acids like butyrate is an active area of research in metabolic and microbiome studies, although this research focuses on the free acid rather than its esters. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

7402-29-1 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3-phenylpropyl butanoate |

InChI |

InChI=1S/C13H18O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |

InChI Key |

IWBHCESPSIQPME-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OCCCC1=CC=CC=C1 |

Canonical SMILES |

CCCC(=O)OCCCC1=CC=CC=C1 |

Other CAS No. |

7402-29-1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Phenylpropyl Butyrate

Classical Organic Synthesis Routes

The traditional synthesis of esters like 3-phenylpropyl butyrate (B1204436) is predominantly achieved through direct esterification, a cornerstone of organic chemistry.

The most common method for synthesizing 3-phenylpropyl butyrate is the direct esterification of 3-phenylpropanol with butyric acid. This reaction, often referred to as Fischer-Speier esterification, involves heating the alcohol and carboxylic acid with a strong acid catalyst. The reaction is reversible, and to drive the equilibrium toward the product side, water, a byproduct, is typically removed as it forms.

Alternatively, a more reactive derivative of butyric acid, such as butyric anhydride (B1165640) or butyryl chloride, can be used. These reagents react more readily with 3-phenylpropanol, often at lower temperatures and without the need for a strong acid catalyst, leading to higher yields. However, these reagents are generally more expensive and may require more careful handling. The reaction between an alcohol and an acyl chloride is typically performed in the presence of a non-nucleophilic base, like pyridine, to neutralize the hydrochloric acid byproduct.

The efficiency of direct esterification is heavily reliant on the catalyst system employed. Mineral acids are the most common homogeneous catalysts for this process.

Sulfuric Acid (H₂SO₄): A widely used and cost-effective catalyst that effectively protonates the carbonyl oxygen of butyric acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by 3-phenylpropanol.

p-Toluenesulfonic Acid (p-TsOH): An organic-soluble strong acid that is often preferred for its less corrosive nature and reduced potential for side reactions like dehydration or oxidation compared to sulfuric acid. researchgate.net

Hydrochloric Acid (HCl): Another common mineral acid catalyst used in esterification reactions.

The choice of catalyst and reaction conditions significantly impacts the reaction rate and final yield. Studies on the esterification of various carboxylic acids show that parameters such as temperature, catalyst concentration, and the molar ratio of reactants are critical for optimizing ester formation. jptcp.com For instance, in related esterification studies, increasing the catalyst loading and temperature generally accelerates the reaction, though excessively high temperatures can lead to undesirable side products. jptcp.comdiva-portal.org

| Catalyst System | Typical Conditions | Key Characteristics |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Reflux temperature, removal of water | Strong, inexpensive, but can cause charring/side reactions. |

| p-Toluenesulfonic Acid (p-TsOH) | Reflux in a non-polar solvent (e.g., Toluene) with a Dean-Stark trap | Solid, easier to handle, fewer side reactions, effective. researchgate.net |

| Butyryl Chloride + Pyridine | Room temperature or mild heating | High reactivity, high yield, no equilibrium, but reagent is corrosive and produces HCl. |

Biocatalytic Synthesis and Enzymatic Processes

Biocatalysis has emerged as a powerful and sustainable alternative to classical chemical synthesis, offering high specificity and mild reaction conditions. mdpi.com

Enzymes, particularly lipases (EC 3.1.1.3), are highly effective catalysts for the synthesis of esters. doi.org The synthesis of this compound can be achieved by reacting 3-phenylpropanol and butyric acid in the presence of a suitable lipase (B570770). Lipases operate under mild conditions, which minimizes the formation of byproducts and results in a product with higher purity.

The catalytic mechanism of lipase-mediated esterification is often described as a Ping-Pong Bi-Bi mechanism. nih.gov In this process, the enzyme's active site serine residue first reacts with the carboxylic acid (butyric acid) to form an acyl-enzyme intermediate, releasing a water molecule. Subsequently, the alcohol (3-phenylpropanol) attacks this intermediate, forming the ester and regenerating the free enzyme. doi.org Commonly used lipases for such reactions include those from Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia. nih.govmdpi.com

To maximize the yield and efficiency of biocatalytic ester synthesis, several reaction parameters must be optimized. Statistical methods like Response Surface Methodology (RSM) are often used to evaluate the combined effects of these variables. nih.govacs.org

Key parameters for optimization include:

Temperature: Each enzyme has an optimal temperature for activity. For many lipases used in ester synthesis, this falls between 30°C and 70°C. nih.govnih.gov

Substrate Molar Ratio: While a 1:1 molar ratio is stoichiometric, an excess of one substrate (usually the alcohol) can be used to shift the reaction equilibrium towards ester formation. researchgate.net

Enzyme Concentration: Increasing the enzyme amount generally increases the reaction rate, but high concentrations can become cost-prohibitive and may not lead to significant yield increases due to substrate limitations. mdpi.com

Water Activity/Removal: Although a small amount of water is necessary for lipase activity, excess water, a byproduct of esterification, promotes the reverse reaction (hydrolysis). Therefore, controlling water activity, often by performing the reaction in organic solvents, using molecular sieves, or applying a vacuum, is crucial for achieving high conversion rates. nih.govresearchgate.net

Solvent System: The choice of solvent can significantly influence enzyme activity and stability. Non-polar organic solvents like hexane (B92381) are commonly used. nih.gov Solvent-free systems, where the liquid substrates themselves act as the reaction medium, are an environmentally friendly and increasingly popular option. nih.gov

A study on the microwave-assisted synthesis of geranyl esters, including geranyl butyrate, demonstrated the effectiveness of optimizing these parameters. Under optimized conditions, a 98% conversion to geranyl butyrate was achieved. nih.gov

| Parameter | Optimized Condition/Range (Illustrative Example for Similar Esters) | Impact on Reaction |

|---|---|---|

| Temperature | 70 °C nih.gov | Affects enzyme activity and reaction rate. |

| Substrate Molar Ratio (Alcohol:Acid) | 1:0.33 to 1:1 nih.gov | Shifts equilibrium to favor ester production. |

| Enzyme Amount | 3-8.4% (w/w) nih.gov | Determines the overall reaction rate. |

| Water Removal | Use of 5Å molecular sieves nih.gov | Prevents hydrolysis and increases product yield. |

| Reaction Time | 30-60 minutes (Microwave-assisted) nih.gov | Time required to reach maximum conversion. |

While free enzymes can be used, their recovery and reuse are often difficult and costly. Immobilization, the process of attaching an enzyme to an insoluble support material, addresses these challenges. Immobilized lipases exhibit several advantages:

Enhanced Stability: Immobilization can protect the enzyme from harsh conditions like extreme pH, temperature, and organic solvents, increasing its operational stability. mdpi.com

Easy Separation: The catalyst can be easily separated from the reaction mixture by simple filtration or magnetic separation, simplifying product purification. rsc.org

A variety of materials have been explored as supports for lipase immobilization:

Polymeric Resins: Acrylic resins, such as those used for Novozym 435 (Candida antarctica lipase B immobilized on macroporous acrylic resin), are widely used and commercially available. nih.govacs.org

Silica (B1680970) Gel: A common support material due to its high surface area and chemical inertness. nih.gov

Magnetic Nanoparticles: These supports, often coated with materials like silica or functionalized polymers, allow for rapid separation of the biocatalyst from the reaction medium using an external magnetic field. rsc.org

Natural Polymers: Materials like chitosan (B1678972) have been successfully used, showing higher ester production compared to the free enzyme. mdpi.com

Research has shown that immobilization can significantly boost catalytic performance. For instance, a lipase immobilized on an ionic liquid-modified magnetic metal-organic framework (MOF) showed 2.1-fold higher activity compared to the free enzyme in the synthesis of isoamyl acetate (B1210297). rsc.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being evaluated through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. iwu.edu Key principles of green chemistry, such as atom economy, the use of benign solvents, and the utilization of renewable resources, are central to developing more sustainable synthetic routes for this fragrance and flavor ester. um-palembang.ac.id

Atom Economy and Sustainable Reaction Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jk-sci.commonash.edu The ideal reaction has an atom economy of 100%, where all atoms from the reactants are found in the product, minimizing waste. um-palembang.ac.id

The traditional synthesis of esters like this compound often involves Fischer-Speier esterification, reacting 3-phenylpropanol with butyric acid in the presence of a strong acid catalyst. While effective, this condensation reaction produces water as a byproduct, which lowers the atom economy.

More advanced and sustainable reaction designs focus on maximizing atom economy. scispace.com These include:

Addition Reactions: Designing synthetic pathways that utilize addition reactions is a key strategy. For instance, a hypothetical addition of a butyrate-containing molecule across an activated alkene on a phenylpropyl precursor would, in principle, achieve 100% atom economy.

Catalytic Processes: The use of catalytic reagents over stoichiometric ones is a core principle of green chemistry. um-palembang.ac.id Catalysts are used in small amounts and can be recycled, reducing waste. Transition metal-catalyzed reactions and biocatalysis (using enzymes) are prime examples of atom-economical approaches that can be applied to ester synthesis. jk-sci.comscispace.com For example, the synthesis of ibuprofen (B1674241) has been significantly improved to achieve a higher atom economy by using a catalytic hydrogenation step. numberanalytics.com

The goal is to move away from methods that require stoichiometric reagents or generate significant byproducts, thereby improving both the environmental footprint and the cost-effectiveness of the synthesis. numberanalytics.com

Development of Solvent-Free and Environmentally Benign Methods

Conventional chemical synthesis often relies on volatile organic solvents, which can pose environmental and health risks. A key objective in green chemistry is to develop methods that operate in solvent-free conditions or use environmentally benign solvents like water. um-palembang.ac.id

Recent research has demonstrated the feasibility of solvent-free synthesis for various esters, often accelerated by microwave irradiation or biocatalysis. nih.govresearchgate.net For instance, microwave-assisted enzymatic synthesis of various geraniol (B1671447) esters, including geranyl butyrate, has been successfully achieved in solvent-free systems. nih.gov This method utilizes a lipase catalyst (Lipozyme 435) and achieves high conversion rates (up to 98% for geranyl butyrate) in short reaction times (30-60 minutes). nih.gov Such a methodology could be directly applicable to the synthesis of this compound from 3-phenylpropanol and a butyrate donor.

Another approach involves performing reactions under solvent-free conditions by grinding the reactants together, sometimes with a solid catalyst. researchgate.net This technique has been used for various condensation reactions, offering advantages such as mild reaction conditions, simple procedures, and high yields. researchgate.net

Biocatalytic methods, often performed in aqueous media or under solvent-free conditions, represent a significant advancement. diva-portal.org The use of enzymes like lipases for esterification is highly specific, operates under mild conditions (temperature and pH), and reduces the formation of unwanted byproducts.

| Method | Catalyst/Conditions | Key Advantages | Relevant Example |

| Microwave-Assisted Enzymatic Synthesis | Lipase (e.g., Lipozyme 435), 70-80°C, Microwave | Fast reaction times, high conversion, solvent-free, catalyst reusability. nih.gov | Synthesis of geranyl butyrate with 98% conversion. nih.gov |

| Solvent-Free Grinding | Solid base catalyst (e.g., K2CO3-NaOH) | Mild conditions, simple work-up, high yields, environmentally friendly. researchgate.net | Synthesis of tetrahydronaphthalen-1-ones. researchgate.net |

| Biocatalysis in Aqueous Media | Enzymes (e.g., lipases, amidases) | Mild conditions, high selectivity, reduced waste, use of benign solvents. diva-portal.org | Preparative biocatalytic amide synthesis. diva-portal.org |

Utilization of Renewable Feedstocks

The seventh principle of green chemistry encourages the use of renewable rather than depleting feedstocks. wordpress.com The precursors for this compound, traditionally derived from petrochemicals, can potentially be sourced from biomass. greenchemistry-toolkit.org

3-Phenyl-1-propanol (B195566): This alcohol is a key precursor. Recent advancements have focused on its sustainable production through microbial synthesis. Engineered Escherichia coli and Saccharomyces cerevisiae strains have been developed to produce 3-phenyl-1-propanol from renewable starting materials like glucose or cinnamic acid. acs.org One pathway involves the bioconversion of L-phenylalanine, an amino acid derivable from biomass. acs.org Another innovative approach uses an artificial pathway in E. coli involving a carboxylate reductase (CAR) and an old yellow enzyme (OYE) to convert cinnamic acid (which can also be sourced from plants) into 3-phenyl-1-propanol. acs.org

Butyric Acid (Butanoic Acid): Butyric acid is a short-chain fatty acid that can be readily produced through the fermentation of biomass, including sugars and starches, by various species of bacteria. nrel.gov This fermentation process is a well-established industrial biotechnology method for producing chemicals from renewable resources.

By combining bio-based 3-phenyl-1-propanol and butyric acid, the entire synthesis of this compound can be founded on renewable feedstocks, significantly enhancing its sustainability profile.

| Precursor | Renewable Source | Production Method |

| 3-Phenyl-1-propanol | Glucose, L-phenylalanine, Cinnamic Acid | Microbial fermentation using engineered E. coli or S. cerevisiae. acs.org |

| Butyric Acid | Sugars (from starch, cellulose), Glycerol | Bacterial fermentation. nrel.gov |

Synthetic Routes to Structurally Related Phenylpropyl Esters as Research Analogs

The synthesis of esters structurally related to this compound provides valuable research analogs for studying structure-activity relationships, physicochemical properties, and alternative applications. These analogs often share the core 3-phenylpropyl alcohol moiety esterified with different carboxylic acids or related functional groups.

Several synthetic strategies are employed to create this family of compounds:

Esterification with Carbamoyl Chlorides: 3-phenylpropan-1-ol can be reacted with N,N-diisopropylcarbamoyl chloride in the presence of a base like triethylamine (B128534) to yield N,N-diisopropyl-carbamic acid 3-phenyl-propyl ester. This reaction is typically performed in a solvent like dichloromethane. orgsyn.org

Photocatalytic Radical Cyclization: In more complex syntheses, the 3-phenylpropyl ester group can be incorporated into larger molecules. For example, 3-phenylpropyl 2-(4,4-difluoro-5-oxo-1-phenylpyrrolidin-3-yl)acetate has been synthesized as part of a study on photocatalytic radical cyclization. rsc.org

Microwave-Assisted Synthesis: Microwave-assisted methods can be used to synthesize derivatives like N2-(2-chlorophenyl)-6-morpholino-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine, where a 3-phenylpropyl amine is attached to a triazine core. mdpi.com

Polymerization: 3-Phenylpropyl methacrylate (B99206) is used as a monomer in RAFT (Reversible Addition-Fragmentation Chain Transfer) dispersion polymerization to create complex block copolymers, demonstrating the utility of the phenylpropyl group in materials science. rsc.org

Phosphonate Synthesis: Ethyl 2-(diethoxyphosphoryl)-3-phenylpropanoate can be synthesized via the reaction of triethyl phosphonoacetate with benzyl (B1604629) bromide, showcasing the introduction of a phosphorus-containing group. diva-portal.org

The table below summarizes the synthesis of several structurally related phenylpropyl esters.

| Compound Name | Precursors | Reagents/Conditions | Research Context |

| N,N-Diisopropyl-carbamic acid 3-phenyl-propyl ester orgsyn.org | 3-phenylpropan-1-ol, N,N-diisopropylcarbamoyl chloride | Triethylamine, dichloromethane | Synthesis of boronic esters. orgsyn.org |

| Caffeic acid phenylpropyl ester (CAPPE) researchgate.net | Caffeic acid derivative, Phenylpropyl derivative | Acyl halide method or direct catalysis. researchgate.net | Investigation of biological activities. researchgate.net |

| 3-Phenylpropyl acetate acs.org | 3-phenyl-1-propanol, Acetic anhydride/acetyl chloride | Base or acid catalyst | Fragrance material review and byproduct in synthesis. acs.org |

| 3-phenylpropyl 2-(4,4-difluoro-5-oxo-1-phenylpyrrolidin-3-yl)acetate rsc.org | Amine, Ethyl bromodifluoroacetate | Lanthanum trifluoromethanesulfonate (B1224126) catalyst, solvent-free | Synthesis of difluoro-γ-lactams. rsc.org |

Natural Occurrence, Biosynthesis, and Biotransformation of 3 Phenylpropyl Butyrate

Natural Distribution in Biological Systems

The natural occurrence of 3-phenylpropyl butyrate (B1204436) is relatively rare compared to other volatile esters. However, advances in analytical chemistry, particularly in volatile compound profiling, have enabled its detection in specific natural sources.

Volatile compound profiling, primarily using gas chromatography-mass spectrometry (GC-MS), is the principal method for identifying trace aroma compounds like 3-phenylpropyl butyrate in complex natural samples. Through such techniques, this ester has been identified as a natural volatile constituent in a limited number of plant species.

Specifically, this compound has been reported as a component of the aroma profile of passion fruit (Passiflora edulis) and the orchid Masdevallia glandulosa. thegoodscentscompany.com Its presence in these species, even in trace amounts, contributes to their complex scent and flavor profiles. The "Volatile Compounds in Food" (VCF) database also lists this compound, although specific food occurrences are not detailed for guest users. vcf-online.nl

Table 1: Documented Natural Occurrence of this compound

| Plant Species | Family | Common Name |

| Passiflora edulis | Passifloraceae | Passion Fruit |

| Masdevallia glandulosa | Orchidaceae | Glandular Masdevallia |

To understand the context of this compound's natural occurrence, it is useful to compare it with structurally similar esters. These include other esters of 3-phenylpropanol (phenylpropyl esters) and other esters of butyric acid (butyrate esters), many of which are common in the plant kingdom.

Phenylpropyl Esters: The acetate (B1210297) ester, 3-phenylpropyl acetate, is more commonly found in nature than its butyrate counterpart. It has been identified as a volatile compound in fruits such as guava (Psidium guajava) and muskmelon. thegoodscentscompany.compref.shizuoka.jp Furthermore, research on the cuticular wax of yew tree needles (Taxus baccata) has revealed the presence of very long-chain phenylpropyl esters, specifically esters of 3-(4'-hydroxyphenyl)-propanol and 3-(3',4'-dihydroxyphenyl)-propanol with fatty acids ranging from 20 to 36 carbons in length. nih.gov Another related compound, 3-phenylpropyl 2-methylpentanoate, was identified as a new natural product from the essential oil of Pleurospermum austriacum. researchgate.net

Butyrate Esters: Butyrate esters are widespread and are significant contributors to the aroma of many fruits. Butyric acid itself is known for its unpleasant odor, but its esters are typically characterized by pleasant, fruity scents. wikipedia.org

Ethyl butyrate is found in numerous fruits, including apples, bananas, kiwi, oranges, and nectarines, and is known for its pineapple-like aroma. nih.govatamanchemicals.com

Methyl butyrate is present in pineapple oil and other plant products. wikipedia.org

Propyl butyrate has been detected in apples, bananas, kiwi, melon, papaya, and passion fruit. sigmaaldrich.comsigmaaldrich.com

cis-3-Hexenyl butyrate occurs naturally in mango, passion fruit, guava, and plums. fragranceconservatory.com

This comparison highlights that while the alcohol moiety (3-phenylpropanol) and the acid moiety (butyric acid) are both components of natural volatile profiles, their specific combination as this compound is a less frequent occurrence.

Table 2: Comparative Natural Sources of Related Esters

| Ester Name | Alcohol Moiety | Acid Moiety | Example Natural Sources |

| This compound | 3-Phenylpropanol | Butyric Acid | Passion fruit, Masdevallia glandulosa |

| 3-Phenylpropyl Acetate | 3-Phenylpropanol | Acetic Acid | Guava, Muskmelon |

| Ethyl Butyrate | Ethanol | Butyric Acid | Apple, Banana, Orange, Nectarine |

| Methyl Butyrate | Methanol | Butyric Acid | Pineapple oil |

| Propyl Butyrate | Propanol | Butyric Acid | Apple, Kiwi, Melon, Papaya |

| cis-3-Hexenyl Butyrate | cis-3-Hexenol | Butyric Acid | Mango, Guava, Plum |

Elucidation of Natural Biosynthesis Pathways

Direct research into the complete natural biosynthesis pathway of this compound in plants is not extensively documented. However, the pathway can be inferred from the well-studied biosynthesis of its precursors, 3-phenylpropanol and butyryl-CoA, and the common enzymatic reactions that form esters. Furthermore, significant progress in microbial metabolic engineering has demonstrated viable synthetic pathways that mirror potential natural routes.

The biosynthesis of this compound requires two key precursors: 3-phenylpropanol and an activated form of butyric acid, typically butyryl-CoA.

Biosynthesis of 3-Phenylpropanol: The alcohol precursor is derived from the shikimate pathway, which produces aromatic amino acids like L-phenylalanine. A common biosynthetic route, which has been successfully engineered in microorganisms like Escherichia coli, involves a three-step conversion from L-phenylalanine:

Deamination: Phenylalanine ammonia (B1221849) lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.

Reduction of the double bond: An enoate reductase (ER) reduces the α,β-unsaturated double bond of cinnamic acid to yield 3-phenylpropionic acid.

Reduction of the carboxylic acid: A carboxylic acid reductase (CAR), in conjunction with a phosphopantetheinyl transferase (PPTase) for activation, reduces 3-phenylpropionic acid to 3-phenylpropanol.

Biosynthesis of Butyryl-CoA: Butyryl-CoA is a common intermediate in fatty acid metabolism in both microorganisms and plants. It is typically formed from acetyl-CoA through the reverse of the β-oxidation pathway.

Esterification: The final step is the esterification of 3-phenylpropanol with butyryl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT). AATs are a diverse family of enzymes responsible for the synthesis of many volatile esters in fruits and flowers. While a specific AAT for this compound has not been isolated from a natural source, heterologous AATs have been shown to catalyze the formation of similar esters, such as 3-phenylpropyl acetate, using 3-phenylpropanol and acetyl-CoA as substrates. It is highly probable that a similar enzyme could utilize butyryl-CoA to produce the target butyrate ester.

The demand for natural flavor and fragrance compounds has driven research into producing them via microbial fermentation. Metabolic engineering of bacteria and yeast has enabled the de novo production of phenylpropyl esters, providing a model for their biosynthesis.

E. coli has been successfully engineered to produce 3-phenylpropyl acetate. vcf-online.nl This was achieved by introducing a heterologous pathway for the synthesis of 3-phenylpropanol from L-phenylalanine, as described in the previous section. To enhance the production of the L-phenylalanine precursor, endogenous metabolic pathways in E. coli were modified to direct more carbon flux towards the shikimate pathway. Finally, the introduction of an alcohol acetyltransferase (AAT) from a plant or yeast source enabled the conversion of the microbially produced 3-phenylpropanol and endogenous acetyl-CoA into 3-phenylpropyl acetate.

Similar strategies could be applied to produce this compound. This would involve co-expressing the 3-phenylpropanol pathway with a pathway to enhance the intracellular pool of butyryl-CoA, along with an AAT that exhibits high specificity for both 3-phenylpropanol and butyryl-CoA.

In nature, genes for a specific metabolic pathway are sometimes co-located on a chromosome in what is known as a biosynthetic gene cluster (BGC). No natural BGC for this compound has been identified. However, the metabolic engineering efforts described above involve the assembly of an artificial BGC.

The genes characterized for this purpose are sourced from a variety of organisms, demonstrating the modular nature of these pathways.

Table 3: Key Enzymes and Corresponding Genes in Engineered Phenylpropyl Ester Biosynthesis

| Enzyme | Abbreviation | Gene Example(s) | Function |

| Phenylalanine Ammonia Lyase | PAL | PAL | L-Phenylalanine → Cinnamic acid |

| Enoate Reductase | ER | CaER (from Candida albicans) | Cinnamic acid → 3-Phenylpropionic acid |

| Carboxylic Acid Reductase | CAR | SruCAR (from Segniliparus rugosus) | 3-Phenylpropionic acid → 3-Phenylpropanol |

| Phosphopantetheinyl Transferase | PPTase | EcPPTase (from E. coli) | Activation of CAR |

| Alcohol Acyltransferase | AAT | ATF1 (from S. cerevisiae) | 3-Phenylpropanol + Acyl-CoA → Phenylpropyl Ester |

These characterized genes serve as the fundamental components for constructing microbial cell factories capable of producing 3-phenylpropyl esters. The successful synthesis of 3-phenylpropyl acetate using these genes provides a strong proof-of-concept for the future bio-based production of this compound.

Biotransformation and Enzymatic Hydrolysis in Biological Contexts

The biotransformation of this compound is primarily initiated by enzymatic hydrolysis, a reaction central to the metabolism of esters in various biological systems. This process cleaves the ester bond, yielding 3-phenylpropanol and butyric acid. The subsequent fate of these products is dictated by distinct metabolic pathways.

Mechanisms of Ester Hydrolysis by Biological Enzymes (Esterases, Lipases)

The enzymatic hydrolysis of esters like this compound is predominantly carried out by two families of enzymes: esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). eie.gr While they have different substrate preferences—esterases typically act on soluble, short-chain esters and lipases act on water-insoluble, long-chain acylglycerols—they share a common catalytic mechanism. rsc.orgthieme-connect.de

This mechanism relies on a catalytic triad (B1167595) of amino acid residues within the enzyme's active site, most commonly consisting of a serine (Ser), a histidine (His), and an acidic residue like aspartate (Asp) or glutamate (B1630785) (Glu). thieme-connect.deresearchgate.net The process can be described in the following key steps:

Nucleophilic Attack: The serine's hydroxyl group, made more nucleophilic by the histidine residue, attacks the carbonyl carbon of the ester substrate. researchgate.netresearchgate.net This forms a transient, high-energy tetrahedral intermediate. rsc.orgresearchgate.net

Formation of the Acyl-Enzyme Complex: The tetrahedral intermediate collapses, and the alcohol moiety (3-phenylpropanol in this case) is released. rsc.org This results in the formation of a stable acyl-enzyme intermediate, where the acyl part of the substrate (the butyryl group) is covalently bonded to the serine residue of the enzyme. rsc.orgresearchgate.net

Deacylation: A water molecule, activated by the histidine residue, then attacks the carbonyl carbon of the acyl-enzyme complex. rsc.org This creates a second tetrahedral intermediate.

Enzyme Regeneration: This second intermediate collapses, releasing the carboxylic acid (butyric acid) and regenerating the free enzyme, which is then ready to begin another catalytic cycle. rsc.orgresearchgate.net

This catalytic cycle is highly efficient and allows the enzyme to hydrolyze numerous ester molecules.

Characterization of Specific Esterase and Lipase (B570770) Activity on this compound

Direct research characterizing the specific activity of esterases and lipases on this compound is limited in publicly available literature. However, the activity can be inferred from studies on analogous substrates, particularly p-nitrophenyl butyrate (pNPB), a common compound used for assaying esterase and lipase activity due to the colorimetric properties of its hydrolysis product. eie.grcitius.technology

Studies on various microbial esterases reveal a general preference for esters with short- to medium-length acyl chains. For instance, an esterase from Geobacillus sp. TF17 showed maximal activity toward p-NPB, with significantly lower activity on esters with longer acyl chains like laurate and palmitate. citius.technology This suggests that the butyrate moiety of this compound makes it a suitable substrate for many esterases. Similarly, lipases, such as those from Candida rugosa, exhibit optimal activity on triglycerides with fatty acids of chain lengths from C4 to C8, which includes butyrate. researchgate.net

The structure of the alcohol moiety also influences enzyme activity. Steric hindrance near the ester bond can reduce the rate of hydrolysis. soton.ac.uk While the phenylpropyl group is larger than simple alkyl groups, its linear nature may allow it to fit into the active sites of certain enzymes. For example, lipase-catalyzed hydrolysis has been successfully demonstrated for structurally similar molecules like (±)-3-cyano-1-phenylpropyl 2-(phenylthio)acetate and 2-(acetoxymethyl)-3-phenylpropyl acetate. oup.comresearchgate.net

The table below presents typical substrate specificity data for a representative esterase, highlighting the preference for butyrate esters.

Table 1: Relative Hydrolytic Activity of a Representative Esterase on Various p-Nitrophenyl Esters

| Substrate (p-Nitrophenyl Ester) | Acyl Chain Length | Relative Activity (%) |

|---|---|---|

| p-Nitrophenyl acetate | C2 | 62 |

| p-Nitrophenyl butyrate | C4 | 100 |

| p-Nitrophenyl caprylate | C8 | 45 |

| p-Nitrophenyl laurate | C12 | 5 |

| p-Nitrophenyl palmitate | C16 | <1 |

Data are representative and compiled based on findings for typical microbial esterases, such as from Geobacillus sp. citius.technology

In Vitro and In Vivo Degradation Pathways of the Phenylpropyl Moiety (e.g., Beta-Oxidation)

Following hydrolysis of this compound, the released 3-phenylpropanol can be oxidized to 3-phenylpropanoic acid (hydrocinnamic acid). This compound then enters a degradation pathway analogous to the beta-oxidation of fatty acids. sci-hub.runih.gov This pathway has been characterized in various microorganisms, such as "Aromatoleum aromaticum", and serves to break down the three-carbon side chain of phenylpropanoids. sci-hub.runih.govresearchgate.net

The key steps in the beta-oxidation of the 3-phenylpropyl moiety are:

Activation: 3-phenylpropanoic acid is activated to its coenzyme A (CoA) thioester, 3-phenylpropanoyl-CoA, by a fatty acid-CoA ligase. sci-hub.runih.gov

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons of the side chain.

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming 3-hydroxy-3-phenylpropanoyl-CoA. sci-hub.runih.gov

Oxidation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding 3-oxo-3-phenylpropanoyl-CoA. nih.gov

Thiolytic Cleavage: A β-ketothiolase cleaves the molecule, releasing acetyl-CoA and forming benzoyl-CoA. nih.govnih.gov

Benzoyl-CoA is a central intermediate in the anaerobic metabolism of aromatic compounds and can be further degraded through ring cleavage pathways. sci-hub.ruresearchgate.net

Table 2: Key Enzymes in the Beta-Oxidation of the Phenylpropyl Moiety

| Enzyme | Function in the Pathway |

|---|---|

| Fatty acid-CoA ligase | Activates 3-phenylpropanoic acid to its CoA ester. nih.gov |

| Acyl-CoA dehydrogenase | Oxidizes the propanoyl-CoA side chain. sci-hub.ru |

| Enoyl-CoA hydratase/isomerase | Hydrates the double bond of the side chain. nih.gov |

| 3-Hydroxyacyl-CoA dehydrogenase | Oxidizes the hydroxyl group to a keto group. nih.gov |

| β-Ketothiolase | Cleaves the side chain to yield benzoyl-CoA and acetyl-CoA. nih.gov |

pH-Dependent Hydrolysis Kinetics in Biological Mimic Systems

The rate of hydrolysis of this compound, both enzymatic and non-enzymatic, is highly dependent on pH. In biological mimic systems, such as buffered solutions or artificial gastrointestinal fluids, this dependency is a critical factor in the compound's stability.

Enzymatic Hydrolysis: Lipases and esterases exhibit optimal activity within specific pH ranges. For many microbial esterases, the optimal pH is in the neutral to alkaline range, typically between pH 7.0 and 9.0. citius.technologythepab.org For example, an esterase from Geobacillus sp. TF17 showed maximum activity at pH 7.5, while a lipase from Serratia sp. had an optimum pH of 8.0. citius.technologythepab.org Deviations from the optimal pH can lead to a sharp decrease in enzyme activity due to changes in the ionization state of amino acid residues in the active site.

Non-Enzymatic (Chemical) Hydrolysis: Outside of enzymatic action, ester hydrolysis can be catalyzed by acids or bases. The rate of base-catalyzed hydrolysis is generally much faster than acid-catalyzed hydrolysis. In aqueous solutions, the hydrolysis rate of many esters is minimal in the slightly acidic to neutral pH range (pH 4-6) and increases significantly as the pH becomes more alkaline. nih.gov Studies on organophosphate esters, for instance, show that many are stable at pH 7 but degrade rapidly at pH 13. nih.gov This principle applies to carboxylic esters as well, where the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the ester's carbonyl carbon.

Table 3: Illustrative Effect of pH on the Relative Rate of Ester Hydrolysis

| pH Condition | Dominant Mechanism | Relative Rate of Hydrolysis |

|---|---|---|

| Acidic (e.g., pH 3) | Acid-catalyzed / Enzymatic (low activity) | Low |

| Neutral (e.g., pH 7) | Enzymatic (approaching optimum) | Moderate to High |

| Alkaline (e.g., pH 8.5) | Enzymatic (often optimal) / Base-catalyzed | High / Very High |

| Strongly Alkaline (e.g., pH 11) | Base-catalyzed | Very High |

This table provides a generalized representation based on established principles of ester hydrolysis kinetics. thepab.orgnih.govresearchgate.net

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Phenylpropyl Butyrate

Advanced Chromatographic Techniques

Chromatography is the cornerstone for separating 3-phenylpropyl butyrate (B1204436) from complex mixtures and assessing its purity. Advanced techniques offer the necessary resolution and sensitivity for comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like 3-phenylpropyl butyrate. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for highly confident identification.

Electron Ionization (EI) is a common ionization mode used for this purpose. The fragmentation pattern of this compound under EI conditions provides key structural information. The molecular ion peak (M+) is often observed, and characteristic fragment ions arise from the cleavage of the ester bond and rearrangements within the phenylpropyl group. Experimental data reveals a fragmentation pattern with several key ions that confirm the compound's identity. nih.gov The base peak at m/z 118 corresponds to the [C9H10]+ fragment, while the tropylium (B1234903) ion at m/z 91 is a common rearrangement product for alkylbenzenes. Ions at m/z 71 and 43 are indicative of the butyrate moiety. nih.gov

Table 1: Experimental GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

|---|---|---|

| 118 | 99.99 | [C₉H₁₀]⁺ |

| 117 | 68.90 | [C₉H₉]⁺ |

| 91 | 35.54 | [C₇H₇]⁺ (Tropylium ion) |

| 71 | 12.21 | [C₄H₇O]⁺ |

| 43 | 24.20 | [C₃H₇]⁺ |

Source: Adapted from PubChem. nih.gov

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and performing quantitative analysis of non-volatile or thermally labile compounds. americanpharmaceuticalreview.com For a compound like this compound, a reverse-phase (RP) HPLC method is highly effective. sielc.com RP-HPLC separates molecules based on their hydrophobicity using a non-polar stationary phase (like C18) and a polar mobile phase. sielc.com

A typical method for analyzing this compound would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com An acid, such as phosphoric acid or formic acid (for MS compatibility), is often added to the mobile phase to ensure sharp peak shapes. sielc.com Detection is commonly performed using a UV-Vis detector, as the phenyl group in the molecule absorbs ultraviolet light, allowing for sensitive detection. acs.org

Purity assessment is achieved by integrating the area of all peaks in the chromatogram. The purity of this compound is expressed as the area of its corresponding peak relative to the total area of all peaks. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations to correlate peak area with concentration.

Table 2: Representative Reverse-Phase HPLC Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 or similar C18 column |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min (typical) |

| Detector | UV-Vis at 254 nm |

| Injection Volume | 10 µL |

Source: Adapted from SIELC Technologies. sielc.com

When this compound is a component within a highly complex matrix, such as a natural essential oil or a commercial fragrance formulation, conventional one-dimensional GC may fail to resolve it from other co-eluting compounds. thegoodscentscompany.com Comprehensive two-dimensional gas chromatography (GCxGC) offers vastly superior separation power by employing two columns with different stationary phases connected by a modulator. acs.org

In a typical GCxGC setup for flavor and fragrance analysis, a non-polar primary column separates compounds by their boiling points, while a polar secondary column provides a second dimension of separation based on polarity. acs.org The modulator traps small, sequential fractions of the effluent from the first column and re-injects them onto the second, fast-separating column. acs.org This process generates a structured two-dimensional chromatogram (a contour plot) where chemically related compounds often appear in distinct groups, simplifying identification. This enhanced resolution allows for the accurate quantification of minor components like this compound that might otherwise be hidden under larger peaks. acs.org

The retention index (RI) is a standardized retention time that helps in the identification of compounds in gas chromatography by comparing values with those in databases. It normalizes retention times relative to those of a homologous series of n-alkanes, making the data less dependent on variations in chromatographic conditions such as temperature programming rate, column length, and carrier gas flow. The use of retention indices, especially in conjunction with mass spectra, provides a much higher degree of confidence in compound identification than using either method alone.

Experimental Kovats retention indices for this compound have been determined on both non-polar and polar stationary phases. nih.gov This data is invaluable for confirming its presence in GC analysis of unknown mixtures.

Table 3: Experimental Kovats Retention Indices for this compound

| Stationary Phase Type | Column Example | Retention Index |

|---|---|---|

| Standard Non-Polar | DB-1, SE-30 | 1535, 1529, 1536 |

| Standard Polar | WAX, DB-FFAP | 2083 |

Source: Adapted from NIST Mass Spectrometry Data Center via PubChem. nih.gov

Spectroscopic Approaches for Structural Confirmation and Molecular Characterization

While chromatography excels at separation and quantification, spectroscopy provides definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule. It probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR Spectroscopy In the ¹H NMR spectrum of this compound, each unique proton or group of equivalent protons generates a signal. The chemical shift (δ) of the signal indicates its electronic environment, the integration value reveals the number of protons, and the splitting pattern (multiplicity) shows the number of neighboring protons. The predicted spectrum would show distinct signals for the aromatic protons, the three methylene (B1212753) groups of the propyl chain, and the three proton groups of the butyrate chain.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would be expected to show signals for the carbonyl carbon of the ester, the carbons of the phenyl ring (with different shifts for the substituted and unsubstituted carbons), and the individual carbons of the propyl and butyrate chains.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm), Multiplicity | Assignment | Predicted Chemical Shift (ppm) |

| H-a (CH₃) | 0.94, triplet | C-a (CH₃) | 13.7 |

| H-b (-CH₂-) | 1.66, sextet | C-b (-CH₂-) | 18.5 |

| H-d (-CH₂-) | 1.96, quintet | C-d (-CH₂-) | 30.5 |

| H-c (-CH₂-C=O) | 2.25, triplet | C-c (-CH₂-C=O) | 36.3 |

| H-e (Ar-CH₂-) | 2.69, triplet | C-e (Ar-CH₂-) | 32.2 |

| H-f (-O-CH₂-) | 4.08, triplet | C-f (-O-CH₂-) | 63.9 |

| H-g,h,i (Ar-H) | 7.18 - 7.30, multiplet | C-g,h,i (Ar-C) | 126.0, 128.4, 128.5 |

| C-j (Ar-C, quaternary) | 141.2 | ||

| C-k (C=O) | 173.3 |

Note: Predictions are based on standard chemical shift values and may vary from experimental results.

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Phenylpropyl butanoate |

| Acetonitrile |

| Formic Acid |

| n-Alkanes |

| Phosphoric Acid |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. utdallas.edu It operates on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. utdallas.edu By analyzing the absorption spectrum, one can deduce the presence of characteristic groups, providing a molecular "fingerprint". utdallas.edu

For this compound (C₁₃H₁₈O₂), the IR spectrum reveals key absorptions corresponding to its ester and aromatic components. The most prominent feature is the strong absorption band from the carbonyl (C=O) group of the ester, which typically appears around 1740 cm⁻¹. Another significant absorption is related to the C-O single bond stretching of the ester functional group. The presence of the phenyl group is confirmed by several bands: the stretching vibrations of the C-H bonds on the aromatic ring appear at wavenumbers above 3000 cm⁻¹, while the in-ring C-C stretching vibrations produce signals in the 1600-1400 cm⁻¹ region. libretexts.org

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (C=O) | Stretch | ~1740 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | In-ring Stretch | 1400 - 1600 | Medium to Weak |

This interactive table summarizes the key IR absorption frequencies used to identify the functional groups within this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental formula of a compound. researchgate.net For this compound, HRMS can measure its monoisotopic mass with high accuracy, which has been determined to be 206.130679813 Da. nih.gov This level of precision allows for the unambiguous confirmation of the molecular formula, C₁₃H₁₈O₂.

In addition to exact mass measurement, mass spectrometry, often coupled with Gas Chromatography (GC-MS), provides detailed structural information through fragmentation analysis. nih.gov When the this compound molecule is ionized in the mass spectrometer (commonly by electron impact), it breaks apart into characteristic fragment ions. The pattern of these fragments is reproducible and serves as a confirmation of the molecule's structure.

The major fragments observed for this compound include ions with mass-to-charge ratios (m/z) of 118, 117, 91, 71, and 43. nih.gov The fragmentation can be rationalized by the cleavage of the ester bond and subsequent rearrangements. For instance, the butyryl cation ([C₄H₇O]⁺) gives rise to the peak at m/z 71, while the tropylium ion ([C₇H₇]⁺), a common fragment for compounds containing a benzyl (B1604629) group, is observed at m/z 91. nih.gov The base peak at m/z 118 corresponds to the loss of the butoxycarbonyl group, followed by rearrangement. nih.gov

Table 2: Major Mass Fragments of this compound in GC-MS Analysis

| Mass-to-Charge Ratio (m/z) | Proposed Ion Structure / Formula | Relative Intensity |

|---|---|---|

| 118 | [C₉H₁₀]⁺ | 99.99% (Base Peak) |

| 117 | [C₉H₉]⁺ | 68.90% |

| 91 | [C₇H₇]⁺ (Tropylium ion) | 35.54% |

| 71 | [C₄H₇O]⁺ (Butyryl cation) | 12.21% |

This interactive table presents the primary fragment ions observed in the mass spectrum of this compound, which are crucial for its structural confirmation. Data sourced from PubChem. nih.gov

Method Development for Trace Analysis in Complex Biological and Environmental Matrices

The detection and quantification of this compound at trace levels in complex samples, such as biological fluids (blood, urine) or environmental media (water, soil), present significant analytical challenges. researchgate.net The primary obstacle is the "matrix effect," where other components in the sample can interfere with the analysis, either suppressing or enhancing the signal of the target analyte, leading to inaccurate results. researchgate.net

Developing a robust analytical method requires meticulous sample preparation to isolate the analyte and remove interfering substances. scielo.br Solid-Phase Extraction (SPE) is a widely used technique for this purpose. scielo.br It involves passing the liquid sample through a solid sorbent that retains the analyte, which is then washed to remove matrix components and finally eluted with a small volume of a suitable solvent. For volatile compounds like esters, Solid-Phase Microextraction (SPME) is another effective technique that combines sampling, extraction, and concentration into a single step. researchgate.net

Following sample preparation, highly sensitive and selective instrumental analysis is required. Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice. researchgate.netscielo.br These approaches combine the powerful separation capabilities of chromatography with the definitive identification and quantification provided by mass spectrometry, enabling the reliable measurement of this compound even at very low concentrations in challenging matrices. researchgate.net

Table 3: Challenges and Methodological Solutions for Trace Analysis

| Challenge | Methodological Solution | Description |

|---|---|---|

| Low Analyte Concentration | Sample Pre-concentration (e.g., SPE, SPME) | Increases the concentration of the analyte to a level detectable by the instrument. scielo.brresearchgate.net |

| Matrix Interference | Chromatographic Separation (GC, LC) | Separates the analyte from co-extracted matrix components before detection. researchgate.net |

| Sample Complexity | Selective Extraction (e.g., SPE) | Uses specific sorbents to selectively bind the analyte and wash away interfering compounds. scielo.br |

This interactive table outlines the common difficulties encountered during the trace analysis of compounds in complex samples and the corresponding analytical strategies employed to overcome them.

Biological Activities and Mechanistic Studies of 3 Phenylpropyl Butyrate in Non Human Systems

Influence on Microbial Metabolism and Ecology

The influence of 3-phenylpropyl butyrate (B1204436) on microbial systems is anticipated to be primarily driven by its hydrolysis product, butyrate.

Butyrate is a key end-product of microbial fermentation in various anaerobic environments, such as the mammalian gut. mdpi.comnih.gov Its presence and concentration are influenced by a complex interplay between different microbial species. The introduction of butyrate, or a compound that releases it, can impact the ecosystem of SCFA-producing microorganisms.

A significant portion of butyrate in the gut is produced by Firmicutes bacteria, including species from the genera Faecalibacterium, Roseburia, Eubacterium, Anaerostipes, Coprococcus, and Anaerobutyricum. nih.govnih.gov These bacteria utilize various substrates, including dietary fibers and other bacterial fermentation products like acetate (B1210297) and lactate (B86563), to synthesize butyrate. nih.govasm.org The availability of butyrate can influence the growth and metabolism of these and other microorganisms within the community. For instance, some butyrate producers can be stimulated by the presence of acetate, a precursor for butyrate synthesis. nih.gov

Table 1: Key Genera of Butyrate-Producing Bacteria in the Human Gut

| Genus | Phylum | Key Characteristics |

| Faecalibacterium | Firmicutes | One of the most abundant butyrate producers; utilizes acetate. nih.gov |

| Roseburia | Firmicutes | Ferments dietary polysaccharides to produce butyrate. nih.gov |

| Eubacterium | Firmicutes | A diverse genus containing several butyrate-producing species. nih.gov |

| Anaerostipes | Firmicutes | Can produce butyrate from lactate and acetate. asm.org |

| Coprococcus | Firmicutes | Contributes to butyrate production from carbohydrates. nih.gov |

This table is generated based on the provided search results.

The butyrate moiety of 3-phenylpropyl butyrate can directly influence microbial metabolic pathways. Butyrate is synthesized by gut microbes through several key pathways, the most prominent being the acetyl-CoA pathway. frontiersin.orgsochob.cl In this pathway, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to butyryl-CoA and finally to butyrate, a process that can generate ATP. oup.com Another pathway involves the utilization of lactate. asm.org

The external addition of butyrate can potentially feedback-inhibit its own synthesis pathway in some bacteria, altering the flow of carbon and energy. Conversely, it can also serve as a carbon and energy source for other microorganisms. The metabolic fate of the 3-phenylpropanol moiety in a mixed microbial community is less understood, though it can be synthesized by some microbes from L-phenylalanine. researchgate.netnih.gov

Table 2: Major Butyrate Synthesis Pathways in Gut Microbiota

| Pathway | Key Enzymes | Precursors | Significance |

| Acetyl-CoA Pathway | Butyryl-CoA:acetate CoA-transferase, Butyrate kinase | Acetyl-CoA | The most prevalent pathway for butyrate production in the gut. nih.govfrontiersin.org |

| Glutarate Pathway | Glutamate (B1630785) | A less common pathway for butyrate synthesis. frontiersin.org | |

| 4-aminobutyrate Pathway | 4-aminobutyrate | An alternative route to butyrate production. frontiersin.org | |

| Lysine Pathway | Lysine | Utilizes amino acids for butyrate synthesis. frontiersin.org |

This table is generated based on the provided search results.

Metabolic cross-feeding is a fundamental aspect of microbial communities, and butyrate is a central metabolite in these interactions. nih.govisappscience.org Many butyrate-producing bacteria are not primary degraders of complex polysaccharides but instead rely on the breakdown products generated by other microbes. cambridge.org For example, Bifidobacterium species ferment complex carbohydrates to produce acetate and lactate, which are then utilized by bacteria like Faecalibacterium prausnitzii and Eubacterium hallii to produce butyrate. nih.govasm.org

The introduction of butyrate could disrupt or modulate these delicate cross-feeding relationships. For instance, an external supply of butyrate might reduce the selective pressure for the growth of butyrate-producing specialists that depend on cross-feeding. The impact of 3-phenylpropanol on these interactions is not well-documented in the context of a microbial community.

Butyrate can influence the expression and activity of microbial enzymes. In some bacteria, high concentrations of butyrate may lead to feedback inhibition of enzymes involved in its own synthesis. oup.com Furthermore, the alteration of the local environment, such as a decrease in pH due to the acidic nature of butyrate, can have a broad impact on the activity of various extracellular and intracellular enzymes within the microbial community. mdpi.com

Research on the impact of elevated butyrate concentrations on the rumen epithelium transcriptome in calves revealed changes in the expression of genes related to acyl-CoA synthesis in the associated microbial communities. researchgate.net This suggests that butyrate levels can modulate the metabolic activity of the microbiome.

Investigating Cellular and Molecular Mechanisms (Non-Human Cell Lines/Models)

The cellular and molecular effects of this compound are expected to be largely mediated by the butyrate moiety, a well-known histone deacetylase (HDAC) inhibitor. sochob.clnih.gov

Butyrate has profound effects on gene expression and epigenetic regulation in a variety of non-human cell lines. By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which results in a more open chromatin structure and alters the transcription of numerous genes. nih.govfrontiersin.org This has been observed to influence multiple signaling pathways, including those involved in cell cycle control, apoptosis, and cellular differentiation. nih.gov

Studies in various non-human cell models have demonstrated that butyrate can:

Induce apoptosis and inhibit cell proliferation: Butyrate has been shown to have potent effects on inducing programmed cell death and halting the proliferation of various cell types. nih.gov

Regulate cell cycle: It can cause cell cycle arrest, providing a mechanism for its anti-proliferative effects. nih.gov

Modulate immune responses: In vitro studies have shown that butyrate can decrease the production of pro-inflammatory molecules like IL-6 and IL-12 in bone marrow-derived macrophages. oup.com

Influence gene expression in a cell-type-specific manner: The effects of butyrate on gene expression can vary depending on the cell type and its metabolic state. For example, in healthy colonocytes, butyrate is primarily used as an energy source, whereas in some cancer cell lines, it accumulates and acts as an HDAC inhibitor. oup.com

Integrative analysis of DNA methylation and gene expression in butyrate-treated Chinese Hamster Ovary (CHO) cells, a non-human model, revealed that butyrate affects pathways related to the cell cycle, apoptosis, central energy metabolism, and protein biosynthesis. bohrium.com This study also found differentially methylated regions containing binding-site motifs for specific transcription factors, suggesting that butyrate's effects are linked to epigenetic modifications that regulate gene expression. bohrium.com

Table 3: Examples of Butyrate's Effects on Gene Expression in Non-Human Cell Models

| Cell Line/Model | Effect | Mechanism | Reference(s) |

| Madin-Darby bovine kidney (MDBK) epithelial cells | Profound changes in gene expression related to cell cycle control and apoptosis. | Not explicitly stated, but consistent with HDAC inhibition. | nih.gov |

| Chinese Hamster Ovary (CHO) cells | Altered expression of genes in pathways for cell cycle, apoptosis, energy metabolism, and protein biosynthesis. | Changes in DNA methylation and gene expression. | bohrium.com |

| Mouse malignant mast cells | Inhibition of proliferation and induction of apoptosis. | Increased H3K9 acetylation at IL-6 and TNF-α promoters, decreasing cytokine production. | oup.com |

| Porcine intestinal epithelial cells (IPEC-J2) | Increased transepithelial electrical resistance (TEER), indicating enhanced barrier integrity. | Upregulation of tight junction protein expression. | mdpi.com |

This table is generated based on the provided search results.

Effects on Cellular Differentiation and Function in Cultured Cells

Direct research on the effects of this compound on cellular differentiation and function in non-human cultured cells is not extensively documented in available literature. However, significant insights can be drawn from studies on its constituent molecule, butyrate, a short-chain fatty acid (SCFA) known to be a primary energy source for colonic epithelial cells and a modulator of various cellular processes. researchgate.netnih.gov

Butyrate has been shown to influence the proliferation and differentiation of intestinal epithelial cells. frontiersin.org This is often referred to as the "butyrate paradox," where it can inhibit the growth of neoplastic (cancerous) colonocytes while promoting the proliferation of healthy ones. nih.gov In undifferentiated colonocytes, such as those at the base of intestinal crypts, the accumulation of butyrate can halt the cell cycle, suggesting a protective effect against neoplasia. nih.govnih.gov Studies on non-transformed rat small intestinal cell lines (IEC-18) have demonstrated that commensal Lactobacillus strains, which can produce SCFAs, modulate cellular differentiation, affecting proteins like villin and beta-catenin that are crucial for cell structure and adhesion. nih.gov

Furthermore, butyrate influences the differentiation and function of immune cells. In vitro studies on macrophages demonstrate that butyrate can induce a potent antimicrobial program during their differentiation. nih.gov It has also been shown to affect the differentiation of turbot head kidney macrophages. frontiersin.org While these studies focus on butyrate, they suggest that if this compound is hydrolyzed to release butyrate within or near cultured cells, it could exert similar effects on cellular differentiation and function. A study on related compounds found that 3-phenylpropyl-propionate was cytotoxic to HEK-293 cells at certain concentrations. pnas.org

Studies on Transport Mechanisms Across Biological Membranes (e.g., SCFA Transporters)

The transport of the ester this compound across biological membranes has not been specifically detailed. However, the transport of its key component, butyrate, is well-characterized, providing a likely model for its uptake following extracellular or intracellular hydrolysis. Butyrate, as a short-chain fatty acid, is absorbed by intestinal epithelial cells through both passive diffusion and, more significantly, carrier-mediated transport. mdpi.comnih.govnih.gov

Two major families of transporters are responsible for the active transport of butyrate across the colonic epithelium:

Monocarboxylate Transporters (MCTs): These are H+-coupled transporters. MCT1 is a principal transporter for butyrate and is expressed on both the apical (lumen-facing) and basolateral membranes of colonic epithelial cells. nih.govnih.gov

Sodium-Coupled Monocarboxylate Transporters (SMCTs): These transporters, such as SMCT1 (gene symbol SLC5A8), are Na+-coupled and are found exclusively on the apical membrane. nih.govresearchgate.net The transport by SMCT1 is electrogenic. researchgate.net

Studies using apical membrane vesicles from colonic epithelium have confirmed that butyrate uptake is stimulated by both an inwardly directed H+ gradient (suggesting SCFA-/H+ cotransport) and an outwardly directed HCO3- gradient (suggesting SCFA-/HCO3- exchange). nih.gov The expression of these transporters can be influenced by various factors. For instance, studies in germ-free versus conventional mice have shown that the presence of microbiota and the resulting SCFAs can modulate the expression of these transporter genes. frontiersin.org Given that this compound is a larger, more lipophilic molecule than butyrate, it may also cross cell membranes via passive diffusion before being hydrolyzed by intracellular esterases, releasing butyrate to be metabolized or transported by these specialized carriers.

Exploration of Antimicrobial and Antifungal Properties (In Vitro/Non-Human Models)

In Vitro Susceptibility Studies Against Pathogenic Microorganisms

While direct in vitro susceptibility studies for this compound are limited, research on structurally related compounds provides strong evidence of its potential antimicrobial and antifungal activities. The activity can be inferred from studies on both the butyrate and the phenylpropyl moieties.

Phenyl derivatives of butyrate have shown specific antibacterial action. A study evaluating 2-phenylbutyrate, 3-phenylbutyrate, and 4-phenylbutyrate (B1260699) found they had inhibitory activity against Helicobacter pylori and Escherichia coli, but not against the beneficial bacteria Bifidobacterium bifidium and Lactobacillus reuteri. nih.gov Sodium butyrate itself has been shown to mitigate the in vitro growth of several Salmonella serovars derived from pigs. frontiersin.org Furthermore, compounds containing a 3-phenylpropyl group have demonstrated notable antimicrobial efficacy. For example, certain pyridinium (B92312) salts featuring a 3-phenylpropyl chain exhibited the highest antimicrobial activity in their series against Staphylococcus aureus. mdpi.com

In the context of antifungal research, related structures also show significant promise. N-Phenylpropyl-3,4-dichloromaleimide was reported to have the broadest spectrum of action and low minimal inhibitory concentrations (MIC) against a panel of yeasts and filamentous fungi, including clinical isolates of Candida albicans. nih.gov Similarly, a study of arylpropanoids found that keto, alcohol, and α-haloketo propyl derivatives of naphthalene (B1677914) and phenanthrene (B1679779) displayed very good activity against various dermatophytes. nih.gov

| Compound/Class | Test Organism(s) | Observed Effect | Reference(s) |

| Phenylbutyrates | Helicobacter pylori, Escherichia coli | Specific inhibitory activity | nih.gov |

| Sodium Butyrate | Salmonella serovars | Mitigated growth in vitro | frontiersin.org |

| Pyridinium Salts with 3-Phenylpropyl chain | Staphylococcus aureus | High antimicrobial activity | mdpi.com |

| N-Phenylpropyl-3,4-dichloromaleimide | Candida albicans, various fungi | Broad-spectrum action, low MICs | nih.gov |

| Arylpropanoids (propyl derivatives) | Dermatophytes | Good activity | nih.gov |

Elucidation of Mechanisms of Antimicrobial Action

The mechanisms of antimicrobial action for this compound can be inferred from the distinct actions of butyrate and compounds containing a phenylpropyl group.

Mechanisms related to Butyrate: Butyrate exerts its antimicrobial effects through several pathways, often indirectly by modulating host immune cells.

Enhancement of Macrophage Activity: Butyrate induces an antimicrobial program in macrophages by inhibiting histone deacetylase 3 (HDAC3). nih.gov This leads to a metabolic shift and the production of antimicrobial peptides, enhancing the cell's bactericidal function. nih.gov Studies in turbot head kidney macrophages showed that butyrate promotes intracellular bacterial killing via the activation of Hypoxia Inducible Factor-1α (HIF-1α), a process also linked to HDAC inhibition. frontiersin.org

Induction of Antimicrobial Peptides (AMPs): In epithelial cells, butyrate can induce the production of host defense peptides like cathelicidin, which is crucial for defense at mucosal surfaces. nih.gov

Direct Bacterial Effects: Some in vitro studies suggest butyrate may have direct effects on bacteria, such as causing cell membrane damage. nih.gov Research on phenylbutyrates against H. pylori indicated that the bacteria responded by up-regulating proteins related to oxidative stress. nih.gov

Mechanisms related to Phenylpropyl and Related Structures:

Enzyme Inhibition: The antifungal activity of N-phenylpropyl-3,4-dichloromaleimide, a structural analog, was found to be due to the inhibition of (1,3)β-D-glucan synthase and chitin (B13524) synthase. nih.gov These enzymes are essential for the synthesis of the fungal cell wall, making them a key target for antifungal agents. nih.gov

Membrane Disruption: The antimicrobial activity of certain cationic compounds, like pyridinium salts which can bear a phenylpropyl group, is often attributed to their ability to adsorb to the surface of bacterial cells and disrupt the cell membrane. mdpi.com

Research into Insect Attractant and Pest Management Applications (Non-Human Organisms)

Research indicates that esters structurally similar to this compound function as effective insect attractants. While direct studies on this compound are not prominent, strong evidence comes from its close analog, 3-phenylpropyl acetate.

In a study on the South American fruit fly, Anastrepha fraterculus, 3-phenylpropyl acetate was identified as one of the host plant volatiles that stimulated male courtship behavior. conicet.gov.ar Such compounds, known as parapheromones or pheromone analogs, are critical tools in modern integrated pest management (IPM) strategies. researchgate.netresearchgate.net They can be used in several ways:

Monitoring and Detection: Traps baited with attractants can detect the presence of an invasive pest species early, allowing for rapid response. govinfo.gov

Mass Trapping: Deploying a large number of baited traps can significantly reduce the population of a target pest. researchgate.net

Mating Disruption: Permeating an area with a synthetic attractant can confuse males and prevent them from locating females, thereby disrupting reproduction. researchgate.net

The effectiveness of these ester compounds often relates to their structural similarity to natural pheromones or key plant volatiles that signal a food source or mating opportunity. conicet.gov.arresearchgate.net The use of such semiochemical-based strategies is considered environmentally friendly as it can reduce the reliance on broad-spectrum insecticides. researchgate.net

Environmental Fate and Degradation Studies of 3 Phenylpropyl Butyrate

Biodegradation Kinetics and Pathways in Aquatic and Terrestrial Environmental Compartments

The biodegradation of 3-phenylpropyl butyrate (B1204436) is anticipated to be a primary mechanism of its removal from both aquatic and terrestrial environments. As an ester, it is susceptible to enzymatic hydrolysis by a wide variety of microorganisms, leading to the formation of 3-phenylpropan-1-ol and butyric acid. These degradation products are common natural substances that can be further utilized by microbes as carbon sources.

Pathway: 3-Phenylpropyl Butyrate + H₂O ---(Esterase)--> 3-Phenylpropan-1-ol + Butyric Acid

Following this initial hydrolysis, both 3-phenylpropan-1-ol and butyric acid are expected to undergo further degradation. 3-phenylpropan-1-ol can be oxidized to 3-phenylpropanoic acid, which can then be further metabolized through pathways established for aromatic compounds ethz.ch. Butyric acid, a short-chain fatty acid, is readily metabolized by a wide range of microorganisms through beta-oxidation.

While specific kinetic data for the biodegradation of this compound in environmental matrices are not extensively documented in publicly available literature, information on similar substances suggests that it is likely to be readily biodegradable. For instance, a safety data sheet for the compound indicates it is degradable in wastewater treatment plants epa.gov. The Organisation for Economic Co-operation and Development (OECD) guidelines for testing of chemicals often classify substances based on their biodegradability within a specific timeframe. While a specific OECD 301 study result for this compound is not available, related esters are often found to be readily biodegradable.

Table 1: Estimated Biodegradation Data for this compound

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Biodegradation | Readily biodegradable (Predicted) | Based on structural analogy to other simple esters | epa.gov |

| Primary Degradation Products | 3-Phenylpropan-1-ol, Butyric Acid | Ester Hydrolysis | ethz.chnih.gov |

| Further Degradation | Expected to be complete | Metabolism of primary degradation products | ethz.ch |

It is important to note that the rate of biodegradation can be influenced by several environmental factors, including temperature, pH, microbial population density, and the presence of other organic matter.

Hydrolytic Stability Across Environmentally Relevant pH Ranges

The hydrolysis of this compound is a key abiotic degradation process that can occur in the environment, particularly in aquatic systems. The rate of hydrolysis for esters is significantly influenced by pH. It is generally accepted that ester hydrolysis can be catalyzed by both acids (specific acid catalysis) and bases (specific base catalysis), in addition to a neutral (water-mediated) reaction.

For most carboxylic acid esters, the rate of hydrolysis is slowest in the neutral pH range (around pH 7) and increases at both lower (acidic) and higher (alkaline) pH values. The general relationship for the observed first-order hydrolysis rate constant (k_obs) is:

k_obs = k_a[H⁺] + k_n + k_b[OH⁻]

Where:

k_a is the second-order acid-catalyzed hydrolysis rate constant

k_n is the first-order neutral hydrolysis rate constant

k_b is the second-order base-catalyzed hydrolysis rate constant

Table 2: Predicted Hydrolytic Half-lives of this compound at 25°C

| pH | Estimated Half-life | Dominant Mechanism |

|---|---|---|

| 4 | Years | Acid Catalysis |

| 7 | Years to Decades | Neutral Hydrolysis |

| 9 | Months to Years | Base Catalysis |

Note: These are estimated values based on the general behavior of aliphatic and aromatic carboxylate esters and should be considered indicative rather than definitive.

The data suggests that under environmentally relevant pH conditions (typically pH 5 to 9), the hydrolysis of this compound is expected to be a slow process compared to biodegradation. However, in more alkaline environments, hydrolysis could become a more significant removal pathway.

Assessment of Bioaccumulation Potential in Ecological Systems and Food Chains